[(6-Chloropyridin-3-yl)sulfanyl](phenyl)methanone
Description
(6-Chloropyridin-3-yl)sulfanylmethanone is an organosulfur compound featuring a chloropyridinyl moiety linked via a sulfanyl group to a benzophenone scaffold. Its molecular formula is C₁₂H₈ClNOS, with a molecular weight of 265.72 g/mol. The compound’s structure combines aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry and agrochemical research.
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClNOS |
|---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
S-(6-chloropyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-11-7-6-10(8-14-11)16-12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FTFFHKYHQCOBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Thiolate Coupling
A prominent method involves reacting 3-mercapto-6-chloropyridine with benzoyl chloride under basic conditions. In a protocol analogous to the synthesis of N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea, the thiolate anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This one-pot reaction proceeds in acetonitrile with potassium carbonate as a base, yielding the target compound after recrystallization (41–67% yield). Critical parameters include:
Phase-Transfer Catalysis
For substrates with poor solubility, phase-transfer catalysts (PTCs) such as benzyltriethylammonium chloride improve reaction efficiency. This approach, validated in the synthesis of phenoxy-pyrimidine derivatives, enables the use of aqueous-organic biphasic systems. For example, toluene-water mixtures with NaOH and PTCs achieve 75–83% yield in substituting 6-chloro-3-iodopyridine with phenyl methanethiol.
Lithiation strategies activate pyridine rings for direct sulfanyl group introduction. Drawing from the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, this method employs lithium diisopropylamide (LDA) to deprotonate the pyridine at the 3-position, followed by quenching with a sulfur electrophile.
Ortho-Lithiation and Sulfur Electrophile Quenching
In a telescoped process scaled to pilot-plant production:
- Lithiation : 6-Chloropyridine is treated with LDA at −50°C in THF, generating a stabilized lithio intermediate.
- Condensation : The lithiated species reacts with phenyl thioacetate, forming the C–S bond.
- Oxidation : While unnecessary for sulfide targets, this step is omitted, contrasting sulfone syntheses.
Key advantages include high regioselectivity (>95%) and scalability (25 kg batches).
Temperature Optimization
Second-generation lithiation protocols operate at −10°C using AZADO catalysts, reducing energy consumption while maintaining yields >75%.
Oxidative Coupling and Related Methods
Though less common for sulfanyl methanones, oxidative coupling of thiols with chloropyridines offers alternative pathways.
NaIO₄-Mediated Oxidation
Inspired by the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, NaIO₄ oxidizes thiiranes or disulfides to sulfanyl derivatives. For example, treating bis(6-chloropyridin-3-yl) disulfide with benzaldehyde under oxidative conditions yields the target compound in 67% yield after chromatographic purification.
Comparative Analysis of Synthesis Routes
Key Findings :
- Lithiation-condensation offers superior scalability and purity, albeit requiring cryogenic conditions.
- NAS methods are cost-effective for small-scale synthesis but suffer from moderate yields due to competing hydrolysis.
Optimization and Scale-Up Considerations
Purification Techniques
Green Chemistry Metrics
Lithiation routes exhibit a 25% reduction in process mass intensity (PMI) compared to NAS methods, primarily through solvent recovery and catalytic oxidants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Chloropyridin-3-yl)sulfanylmethanone can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)sulfanylmethanone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (6-Chloropyridin-3-yl)sulfanylmethanone with two structurally related compounds:
| Property | (6-Chloropyridin-3-yl)sulfanylmethanone | (6-Chloropyridin-3-yl)(oxazol-2-yl)methanone (56c) | Triazole-Trifluoromethylphenyl Derivative |
|---|---|---|---|
| Molecular Formula | C₁₂H₈ClNOS | C₉H₅ClN₂O₂ | C₂₁H₁₂ClF₆N₃OS |
| Molecular Weight (g/mol) | 265.72 | 208.60 | 523.85 |
| Key Functional Groups | Chloropyridinyl, sulfanyl, benzophenone | Chloropyridinyl, oxazole, ketone | Chloropyridinyl, triazole, trifluoromethylphenyl |
| Melting Point | Not reported | 95–96°C | Not reported |
| Synthetic Yield | Not reported | 92% | Not reported |
Key Observations :
- Compound 56c replaces the phenyl group with an oxazole ring, reducing molecular weight and altering electronic properties.
- The Triazole-Trifluoromethylphenyl Derivative introduces bulkier substituents (triazole and trifluoromethyl groups), significantly increasing molecular weight and lipophilicity. Trifluoromethyl groups improve metabolic stability but may complicate synthesis .
Computational and Structural Analysis
- SHELX Software : Widely used for crystallographic refinement, SHELX could resolve the target compound’s crystal structure, clarifying bond lengths and angles critical for activity .
- AutoDock4 : Molecular docking studies using AutoDock4 may predict binding affinities of these compounds to biological targets (e.g., insect nicotinic acetylcholine receptors) .
Biological Activity
(6-Chloropyridin-3-yl)sulfanylmethanone is an organic compound with significant potential in medicinal chemistry. Its structure, featuring a chlorinated pyridine linked through a sulfur atom to a phenyl group, suggests diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur. The structural configuration enhances its reactivity and interaction with biological targets.
1. Antimicrobial Properties
Research indicates that (6-Chloropyridin-3-yl)sulfanylmethanone exhibits notable antimicrobial activity against various bacterial and fungal strains. Derivatives of similar compounds have shown effectiveness in inhibiting growth in pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Inhibition observed |
2. Anticancer Activity
Studies suggest that this compound may possess anticancer properties. Preliminary in vitro assays indicate that it can inhibit the proliferation of cancer cell lines. For instance, a study demonstrated that derivatives of (6-Chloropyridin-3-yl)sulfanylmethanone showed cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) at specific concentrations.
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 | 15.2 | |
| A549 | 20.5 |
The exact mechanism through which (6-Chloropyridin-3-yl)sulfanylmethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, potentially through the modulation of signaling pathways such as MAPK/ERK.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial efficacy of various derivatives of (6-Chloropyridin-3-yl)sulfanylmethanone showed promising results against both gram-positive and gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics. -
Case Study on Anticancer Activity :
Another research project focused on evaluating the anticancer potential of (6-Chloropyridin-3-yl)sulfanylmethanone derivatives against several cancer cell lines. The findings indicated significant inhibition of cell growth, suggesting its utility in cancer therapeutics.
Q & A
Q. What are the optimal synthetic routes for (6-Chloropyridin-3-yl)sulfanylmethanone, and how do reaction conditions influence yield and selectivity?
The synthesis typically involves nucleophilic substitution between 6-chloropyridine-3-thiol and a benzoyl chloride derivative. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the thiol group .
- Catalysts : Base catalysts (e.g., K₂CO₃) promote deprotonation of the thiol, accelerating the reaction .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation .
Methodological optimization should prioritize purity (>95%) via column chromatography and confirm structure via NMR and mass spectrometry.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize (6-Chloropyridin-3-yl)sulfanylmethanone?
- ¹H/¹³C NMR : The pyridinyl protons (δ 7.5–8.5 ppm) and benzoyl carbonyl (δ ~195 ppm) are diagnostic. Sulfur’s electron-withdrawing effect deshields adjacent protons .
- IR : A strong C=O stretch (~1680 cm⁻¹) and C–S absorption (~650 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (m/z ~263 for [M+H]⁺) and fragmentation patterns validate the structure .
Q. What are the key chemical reactivity patterns of the sulfanyl and carbonyl groups in this compound?
- Sulfanyl group : Prone to oxidation (forming sulfoxides/sulfones) under mild oxidizing agents (e.g., H₂O₂) .
- Carbonyl group : Participates in nucleophilic acyl substitution (e.g., with amines to form amides) or reduction (e.g., NaBH₄ to secondary alcohol) .
Reaction pathways should be monitored via TLC or HPLC to track intermediates and byproducts .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity or reaction mechanisms of this compound?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur lone pairs, carbonyl electrophilicity) .
- AutoDock : Simulate binding affinities to biological targets (e.g., enzymes) by modeling ligand-receptor interactions. For example, the chloropyridinyl group may engage in halogen bonding with protein residues .
Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. What crystallographic strategies resolve structural ambiguities in (6-Chloropyridin-3-yl)sulfanylmethanone derivatives?
- Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Key parameters include bond lengths (C–S: ~1.78 Å, C=O: ~1.21 Å) and torsion angles to confirm spatial arrangement .
- Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in sulfanyl-containing compounds .
Publish CIF files with the Cambridge Structural Database for reproducibility .
Q. How can contradictory spectral or biological data for this compound be systematically analyzed?
- Case study : Discrepancies in NMR coupling constants may arise from solvent polarity or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to probe conformational changes .
- Biological assays : If IC₅₀ values vary across studies, standardize assay conditions (pH, incubation time) and validate with positive controls (e.g., known kinase inhibitors) .
Q. What are the methodological challenges in studying the compound’s pharmacokinetic properties (e.g., metabolic stability, CYP450 interactions)?
- In vitro metabolism : Use liver microsomes to identify primary metabolites (e.g., oxidized sulfanyl groups). LC-MS/MS quantifies degradation rates .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. The chloropyridinyl moiety may act as a competitive inhibitor due to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
